ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a benzothiophene core substituted at position 2 with an (E)-configured Schiff base (4-methoxyphenylmethylidene)amino group and at position 3 with an ethyl ester. The tetrahydrobenzothiophene scaffold contributes to conformational rigidity, while the Schiff base enables metal coordination and hydrogen bonding .
Properties
IUPAC Name |
ethyl 2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(21)17-15-6-4-5-7-16(15)24-18(17)20-12-13-8-10-14(22-2)11-9-13/h8-12H,3-7H2,1-2H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHORXXREQSTSV-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including analgesic effects, antimicrobial properties, and other pharmacological effects based on various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₂N₂O₂S
- CAS Number : 777879-12-6
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
Analgesic Activity
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable analgesic properties. For instance, research utilizing the "hot plate" method on outbred white mice indicated that certain derivatives possess analgesic effects that exceed those of conventional analgesics like metamizole .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Effect (Compared to Metamizole) |
|---|---|
| This compound | Higher |
| Metamizole | Baseline |
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been investigated. Studies have shown that certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-Tubercular Activity
Another area of research focuses on the anti-tubercular activity of thiophene derivatives. Compounds derived from thiophenes have shown effectiveness against Mycobacterium tuberculosis H37Ra. This highlights the potential of this compound in combating resistant strains of tuberculosis .
Case Study 1: Analgesic Evaluation
In a controlled study involving male and female mice, various dosages of this compound were administered. Results indicated a dose-dependent increase in pain threshold compared to control groups receiving saline injections.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating robust antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Electronic and Steric Effects
- Methoxy vs. Chloro Substituents : The target compound’s 4-methoxy group donates electrons via resonance, increasing electron density on the aromatic ring compared to 4-chloro derivatives (). This may enhance interactions with electron-deficient biological targets.
- Schiff Base vs. Amide/Thiourea : The imine group in the target compound allows for dynamic covalent chemistry (e.g., pH-sensitive hydrolysis) and metal coordination, unlike amides or thioureas ().
Hydrogen Bonding and Crystallography
- The target compound’s Schiff base can form intermolecular N–H⋯O bonds, similar to the S(6) ring motif observed in . Crystal packing may resemble 2-[(4-Chlorobenzylidene)amino]-... (), which exhibits C–H⋯O interactions .
- Disorder in the tetrahydrobenzothiophene ring (observed in ) is less likely here due to the planar imine group stabilizing the structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
